![molecular formula C27H23N3O4S2 B2743482 N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 326017-74-7](/img/structure/B2743482.png)
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a key process in cancer cell metabolism. BPTES has been studied extensively for its potential as an anticancer agent.
Scientific Research Applications
Synthesis and Characterization
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is involved in the synthesis and characterization of novel compounds with potential antimicrobial applications. Elgemeie et al. (2017) described the synthesis of novel compounds through reactions involving 2-benzoyl-3,3-bis(alkylthio)acrylonitriles, leading to products screened for antibacterial and antifungal activity. This research highlights the compound's role in developing new antimicrobial agents (Elgemeie et al., 2017).
Biological Activity
The biological activity of related compounds, including N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, has been a subject of research due to their potential in treating various diseases. Patel and Patel (2015) synthesized derivatives that were evaluated for their antibacterial and antifungal activities, showing the compound's significance in developing new therapeutic agents (Patel & Patel, 2015).
Antiviral Applications
A study by Hebishy et al. (2020) introduced a new route to synthesize benzamide-based compounds with significant antiviral activities against the H5N1 influenza virus, demonstrating the compound's potential in antiviral drug development (Hebishy et al., 2020).
Chemical Reactivity and Synthesis Methods
Research on the reactivity of N-sulfinyl compounds, including N-sulfinylbenzamide, has contributed to understanding the chemical properties and synthesis methods of related benzamide compounds. Tsuge and Mataka (1971) explored the reactions of N-sulfinylbenzamide with styrene oxide, providing insights into the synthesis of complex molecules (Tsuge & Mataka, 1971).
Catalysis and Polymerization
The application of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in catalysis and polymerization processes has been explored to enhance the synthesis of polymers with specific properties. Mori, Sutoh, and Endo (2005) discussed the RAFT polymerization of acrylamide containing L-phenylalanine moiety, indicating the compound's utility in controlled polymer synthesis (Mori, Sutoh, & Endo, 2005).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S2/c31-24(20-11-5-2-6-12-20)25-23(19-9-3-1-4-10-19)28-27(35-25)29-26(32)21-13-15-22(16-14-21)36(33,34)30-17-7-8-18-30/h1-6,9-16H,7-8,17-18H2,(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEOXJIFDSJPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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